Atazanavir-d6

Overview

Description

Atazanavir-d6 is a deuterium-labeled derivative of Atazanavir, a highly selective inhibitor of the human immunodeficiency virus (HIV) protease. Atazanavir is widely used in the treatment of HIV/AIDS and is known for its ability to inhibit the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . The deuterium labeling in this compound is used primarily for research purposes, including pharmacokinetic studies and drug metabolism investigations .

Preparation Methods

The synthesis of Atazanavir-d6 involves the incorporation of deuterium atoms into the Atazanavir molecule. This can be achieved through various synthetic routes, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).

Deuterated Reagents: Using deuterated reagents in the synthesis of Atazanavir can lead to the incorporation of deuterium atoms at specific positions in the molecule.

Industrial production methods for this compound are similar to those used for Atazanavir, with additional steps to ensure the incorporation of deuterium atoms. These methods typically involve multi-step synthesis processes, including protection and deprotection steps, as well as purification techniques such as chromatography .

Chemical Reactions Analysis

Atazanavir-d6 undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Overview:

Therapeutic drug monitoring is crucial for optimizing antiretroviral therapy in HIV patients. Atazanavir-d6 facilitates the assessment of plasma levels of atazanavir, helping clinicians adjust dosages to achieve therapeutic efficacy while minimizing toxicity.

Case Study Example:

A clinical study focused on patients with persistent viral replication despite highly active antiretroviral therapy (HAART). The study utilized this compound to monitor drug levels accurately and assess the therapeutic outcomes of switching to an atazanavir-based regimen. Results indicated improved viral suppression correlating with appropriate dosing adjustments based on monitored levels .

Drug Interaction Studies

Overview:

Understanding drug interactions is vital for effective HIV treatment regimens. This compound serves as a valuable tool in assessing how other medications may affect the pharmacokinetics of atazanavir.

Case Study Example:

Research has shown that co-administration of certain drugs can significantly alter atazanavir levels. In one study, this compound was used to evaluate interactions with common medications prescribed alongside antiretrovirals. The findings highlighted that certain antifungal agents increased atazanavir concentrations, necessitating careful monitoring and potential dosage adjustments .

Structural and Conformational Studies

Overview:

this compound is also utilized in studies focusing on the structural properties and conformations of protease inhibitors in different solvents, which can influence their activity.

Case Study Example:

A research paper presented solution conformations of atazanavir in deuterated solvents, including DMSO-d6 and chloroform. The study provided insights into how these conformations affect the binding affinity to the HIV protease enzyme, contributing to a better understanding of its mechanism of action .

Mechanism of Action

Atazanavir-d6 exerts its effects by selectively inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the processing of viral Gag and Gag-Pol polyproteins into mature, functional proteins required for viral replication. By binding to the active site of the HIV-1 protease, this compound prevents the formation of mature virions, thereby inhibiting the replication of the virus .

Comparison with Similar Compounds

Atazanavir-d6 is unique among protease inhibitors due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:

Ritonavir: Another protease inhibitor used in combination with other antiretrovirals for the treatment of HIV.

Darunavir: Known for its high potency and effectiveness against drug-resistant strains of HIV.

Lopinavir: Often used in combination with Ritonavir to enhance its pharmacokinetic profile.

This compound stands out due to its specific use in research applications, particularly in studies requiring precise tracking of drug metabolism and interactions.

Biological Activity

Atazanavir-d6 is a deuterated form of atazanavir, an HIV-1 protease inhibitor widely used in antiretroviral therapy. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, clinical implications, and case studies that illustrate its effects in various patient populations.

This compound functions primarily as an inhibitor of the HIV-1 protease, a crucial enzyme in the viral life cycle. By binding to the active site of the protease, this compound prevents the cleavage of viral Gag and Gag-Pol polyproteins, inhibiting the maturation of infectious virions. This mechanism is similar to that of its non-deuterated counterpart but may offer advantages in terms of metabolic stability and pharmacokinetics due to the presence of deuterium.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant differences from atazanavir. Key parameters include:

| Parameter | This compound (400 mg) | Atazanavir (400 mg) |

|---|---|---|

| Absorption | Rapid; T_max ~ 2.5 h | Rapid; T_max ~ 2.5 h |

| Bioavailability | Increased by food | Increased by food |

| Half-life | 8.9 hours | 7-11 hours |

| Metabolism | CYP3A4 substrate | CYP3A4 substrate |

| Elimination | 79% feces, 13% urine | 79% feces, 13% urine |

This compound exhibits nonlinear pharmacokinetics with a greater than dose-proportional increase in area under the curve (AUC) and maximum concentration (C_max) values over a range of doses. The half-life is approximately 8.9 hours, with steady-state concentrations achieved within several days of dosing.

Efficacy

This compound has demonstrated comparable antiviral efficacy to other protease inhibitors like ritonavir-boosted lopinavir and efavirenz in both treatment-naive and treatment-experienced patients. Its lower impact on lipid profiles makes it particularly suitable for patients who are prone to hyperlipidemia .

Safety Profile

While generally well-tolerated, this compound can lead to specific side effects such as unconjugated hyperbilirubinemia and nephrolithiasis. A notable case study highlighted a patient who developed nephrolithiasis while on a regimen including atazanavir, emphasizing the need for monitoring renal function during therapy .

Drug Interactions

This compound is both a substrate and an inhibitor of CYP3A4 and P-glycoprotein, which necessitates caution when co-administering with other medications that are metabolized by these pathways . The presence of deuterium may alter its interaction profile slightly, potentially reducing the risk of certain drug-drug interactions.

Case Studies

- Ventricular Tachycardia : Two cases were reported where patients experienced symptomatic ventricular tachycardia associated with prolonged QT intervals while on ritonavir-boosted atazanavir. Discontinuation led to resolution of symptoms, indicating a potential cardiac risk associated with this class of drugs .

- Nephrolithiasis : A case study documented nephrolithiasis in an HIV patient treated with atazanavir-based therapy. The incidence highlights the importance of hydration and monitoring kidney function during treatment .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis protocol for Atazanavir-d6?

A robust synthesis protocol must prioritize isotopic purity (>98% deuterium incorporation), reaction yield optimization, and validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Use controlled reaction conditions (e.g., solvent selection, temperature) to minimize isotopic exchange. Cross-validate results with independent analytical techniques (e.g., LC-MS/MS) to confirm structural integrity .

Q. How should researchers characterize this compound to ensure suitability for pharmacokinetic studies?

Characterization should include:

- Isotopic purity : Quantify via isotopic abundance ratios using mass spectrometry .

- Stability : Assess under physiological conditions (pH, temperature) to confirm deuterium retention over time .

- Cross-reactivity : Validate against non-deuterated Atazanavir in assay systems to avoid interference .

Document all parameters in a standardized report format, aligning with guidelines for chemical experiment documentation .

Q. What experimental controls are critical when using this compound as an internal standard in bioanalytical assays?

- Matrix effects : Include blank biological matrices (e.g., plasma) to assess ion suppression/enhancement .

- Recovery rates : Compare extraction efficiency of this compound vs. the analyte in spiked samples.

- Calibration curves : Use ≥6 concentration points with triplicate measurements to ensure linearity (R² > 0.99) .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved in cross-laboratory studies?

Contradictions often arise from methodological variability. To address this:

- Standardize protocols : Adopt harmonized guidelines for incubation conditions (e.g., liver microsome concentrations, incubation time) .

- Triangulate data : Compare results across multiple techniques (e.g., in vitro hepatocyte assays vs. in vivo tracer studies) .

- Metadata documentation : Record batch-specific details (e.g., enzyme activity of microsomes) to identify confounding variables .

Q. What strategies optimize the detection of isotopic effects in this compound during mass spectrometric analysis?

- High-resolution MS : Use instruments with resolving power >50,000 to distinguish isotopic clusters from background noise .

- Fragmentation patterns : Compare MS/MS spectra of deuterated and non-deuterated forms to identify deuterium retention in key fragments .

- Quantitative thresholds : Establish signal-to-noise ratios >10:1 for reliable detection in complex matrices .

Q. How can researchers validate the absence of deuterium-proton exchange in this compound under experimental conditions?

- pH-controlled studies : Conduct stability assays across pH 2–8 to identify exchange-prone positions .

- Kinetic isotope effect (KIE) analysis : Measure reaction rates (e.g., enzymatic degradation) of this compound vs. non-deuterated form to infer isotopic stability .

- Dynamic NMR : Monitor deuterium retention in real-time under simulated physiological conditions .

Q. Methodological Frameworks

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

Apply the FINER criteria to evaluate questions for:

- Feasibility : Are resources (e.g., deuterated precursors, analytical instrumentation) available?

- Novelty : Does the study address gaps in isotopic tracer applications or metabolic pathway elucidation?

- Ethical compliance : For in vivo studies, ensure deuterated compound use aligns with institutional guidelines .

Q. How should researchers address reproducibility challenges in this compound-based assays?

- Protocol pre-registration : Document methods in public repositories (e.g., Protocols.io ) before experimentation .

- Inter-laboratory validation : Collaborate with independent labs to replicate critical findings .

- Data transparency : Share raw spectra, chromatograms, and metadata via open-access platforms .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?

- Non-linear regression : Fit data to Hill or Log-logistic models to estimate EC₅₀ values .

- Error propagation : Account for variability in deuterium incorporation rates when calculating confidence intervals .

- Multivariate analysis : Use PCA or PLS-DA to identify confounding factors (e.g., matrix effects) in high-dimensional datasets .

Q. How to structure a research paper on this compound to meet academic standards?

- Introduction : Contextualize the role of deuterated compounds in pharmacokinetic research .

- Methods : Detail isotopic synthesis, analytical validation, and statistical workflows .

- Results : Present data with error margins and reproducibility metrics (e.g., inter-day CV <15%) .

- Discussion : Contrast findings with prior studies, explicitly addressing contradictions through methodological critiques .

Properties

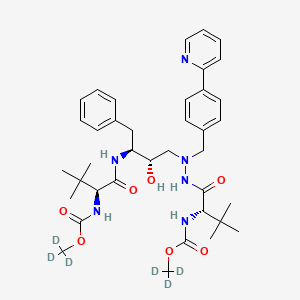

IUPAC Name |

trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i7D3,8D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-ORLNJQPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678684 | |

| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092540-50-5 | |

| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.